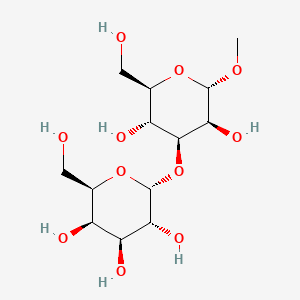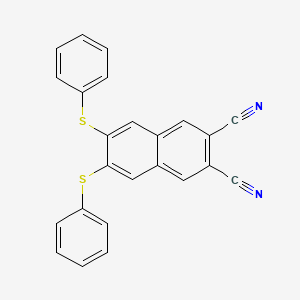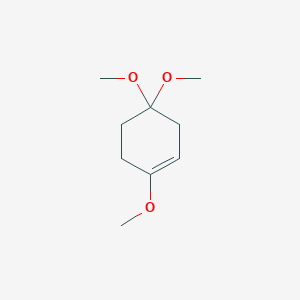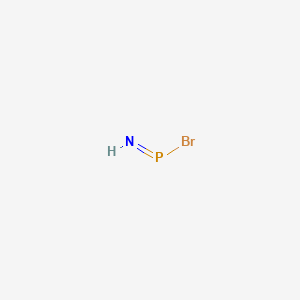![molecular formula C18H23NSi B14294485 Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- CAS No. 115652-22-7](/img/structure/B14294485.png)
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a phenylmethyl group, which is further substituted with a 2,6-dimethylphenyl imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- typically involves the reaction of trimethylchlorosilane with a suitable phenylmethyl derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired silane compound. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to yield different silane derivatives.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the imino group under mild conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties.
Biology
In biological research, this compound can be used as a labeling agent for biomolecules, facilitating the study of biological processes at the molecular level.
Medicine
Industry
Industrially, Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is used in the production of high-performance coatings and adhesives, where its chemical stability and reactivity contribute to improved product performance.
Wirkmechanismus
The mechanism by which Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- exerts its effects involves the interaction of its silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilylphenylmethane
- Phenyltrimethylsilane
Uniqueness
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is unique due to the presence of the 2,6-dimethylphenyl imino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
By understanding the synthesis, reactions, applications, and mechanisms of Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-, researchers and industry professionals can harness its potential for various innovative applications.
Eigenschaften
CAS-Nummer |
115652-22-7 |
|---|---|
Molekularformel |
C18H23NSi |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-1-phenyl-1-trimethylsilylmethanimine |
InChI |
InChI=1S/C18H23NSi/c1-14-10-9-11-15(2)17(14)19-18(20(3,4)5)16-12-7-6-8-13-16/h6-13H,1-5H3 |
InChI-Schlüssel |
GZGDACJPJNCCIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)







![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)

